molecular formula C22H19N3O3S B2976785 3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide CAS No. 868676-44-2

3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide

Cat. No. B2976785
CAS RN: 868676-44-2
M. Wt: 405.47
InChI Key: IAZJEOPLONAODM-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known for their anticancer, antifungal, and antibacterial activities . The compound you mentioned seems to be a benzimidazole derivative, but specific information about it is not available in the sources I have access to.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques like NMR and MS . These techniques can provide information about the atomic connectivity and the positions of the substituents .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on their substituents. They can participate in reactions like alkylation, acylation, nitration, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely, depending on their structure and substituents . These properties can be analyzed using techniques like solubility testing, melting point determination, and UV-Vis spectroscopy .

Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated derivatives of benzenesulfonamides for their in vitro antitumor activity. For instance, novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides bearing different moieties have shown remarkable activity and selectivity toward certain cancer cell lines, including non-small cell lung cancer and melanoma, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Enzyme Inhibition

Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has uncovered high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have demonstrated potent inhibitory effects, both in vitro and in vivo, suggesting therapeutic potential for conditions associated with neuronal injury (Röver et al., 1997).

Antimicrobial Properties

The synthesis of sulfamethoxazole polymers from different synthetic routes has led to compounds with enhanced pharmacological activity. These polymers have shown greater anti-microbial activity compared to native drugs, indicating their potential in combating microbial infections (Thamizharasi, Vasantha, & Reddy, 2002).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological targets like enzymes or receptors . For example, some benzimidazole derivatives are known to inhibit the growth of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and properties . Some benzimidazole derivatives are known to be toxic, while others are relatively safe .

Future Directions

The future research on benzimidazole derivatives is likely to focus on the development of new compounds with improved properties and activities . This could involve the synthesis of new derivatives, the study of their properties, and the investigation of their biological activities .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJEOPLONAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide

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